Bienvenue dans la boutique en ligne BenchChem!

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Physicochemical profiling Drug-likeness prediction ADME pre-screening

7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (C₂₁H₁₈O₅, monoisotopic mass 350.115417 Da, ChemSpider CSID:1447641, ZINC02239532) is a synthetic small molecule belonging to the cyclopenta[c]chromen-4(1H)-one class – a fused tricyclic scaffold combining a chromenone (coumarin-like) core with a cyclopentane ring annelated at the c-face. The compound carries a 7‑position 2‑(3‑methoxyphenyl)-2‑oxoethoxy substituent, distinguishing it from simpler 7‑hydroxy, 7‑alkoxy, or 7‑benzyloxy analogs.

Molecular Formula C21H18O5
Molecular Weight 350.4 g/mol
Cat. No. B14937652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC21H18O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
InChIInChI=1S/C21H18O5/c1-24-14-5-2-4-13(10-14)19(22)12-25-15-8-9-17-16-6-3-7-18(16)21(23)26-20(17)11-15/h2,4-5,8-11H,3,6-7,12H2,1H3
InChIKeyXEIZKBPTYYJRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one – Core Scaffold, Physicochemical Profile, and Procurement-Relevant Classification


7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (C₂₁H₁₈O₅, monoisotopic mass 350.115417 Da, ChemSpider CSID:1447641, ZINC02239532) is a synthetic small molecule belonging to the cyclopenta[c]chromen-4(1H)-one class – a fused tricyclic scaffold combining a chromenone (coumarin-like) core with a cyclopentane ring annelated at the c-face. The compound carries a 7‑position 2‑(3‑methoxyphenyl)-2‑oxoethoxy substituent, distinguishing it from simpler 7‑hydroxy, 7‑alkoxy, or 7‑benzyloxy analogs. Predicted physicochemical parameters include a LogP of 4.09 (ACD/Labs), a topological polar surface area of 62 Ų, zero H‑bond donors, five H‑bond acceptors, and zero Rule‑of‑5 violations, placing it in favorable oral drug‑like chemical space. Cyclopenta[c]chromen‑4‑ones have been explored as privileged scaffolds in antipsychotic drug discovery (dopamine D₂/D₃ and serotonin 5‑HT₁A/5‑HT₂A receptor modulation), [1] as selective KDM5A histone demethylase inhibitors for oncology, [2] and as antimicrobial and agrochemical leads. [3]

Why 7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cannot Be Replaced by In‑Class Analogs


Within the cyclopenta[c]chromen-4(1H)-one series, the nature, position, and electronic character of the 7‑substituent fundamentally govern pharmacophore complementarity. The target compound's 7‑(2‑(3‑methoxyphenyl)‑2‑oxoethoxy) group introduces a meta‑methoxy‑substituted phenyl ketone moiety connected via a flexible ethoxy linker to the chromenone oxygen – a topology distinct from the 6‑methyl‑7‑alkoxy antipsychotic lead (compound 27, Ki D₂ = 5.6 nM, Ki 5‑HT₁A = 0.2 nM) [1] or the 7‑hydroxy precursor used in biotransformation studies. [2] Steric and electronic modulation at the 3‑position of the pendant phenyl ring (meta‑OCH₃ vs. para‑OCH₃ vs. unsubstituted) alters hydrogen‑bond acceptor geometry, π‑stacking potential, and metabolic vulnerability at the ketone α‑carbon – parameters that cannot be preserved by substituting a simple 7‑methoxy, 7‑benzyloxy, or 7‑hydroxy analog. Furthermore, the absence of a 6‑methyl substituent (present in CAS 433250‑91‑0) removes a lipophilic contact that influences both target binding and CYP‑mediated oxidative metabolism. [1] For any project requiring precise structure‑activity relationship (SAR) mapping at the 7‑position of this tricyclic scaffold, generic replacement with a different 7‑substituted cyclopenta[c]chromenone introduces unquantified shifts in potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Against Closest Analogs


Physicochemical Differentiation: Predicted LogP, PSA, and Drug-Likeness vs. the 6‑Methyl Analog

The target compound (C₂₁H₁₈O₅, MW 350.365, no 6‑methyl) and its closest commercially cataloged analog 7‑[2‑(3‑methoxyphenyl)‑2‑oxoethoxy]‑6‑methyl‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one (C₂₂H₂₀O₅, MW 364.39) differ by a single methyl group at the 6‑position. ChemSpider‑hosted ACD/Labs Percepta predictions for the target compound yield LogP = 4.09, TPSA = 62 Ų, zero H‑bond donors, five H‑bond acceptors, zero Rule‑of‑5 violations, and ACD/LogD (pH 7.4) = 3.86, with a predicted ACD/BCF of 503.66. The 6‑methyl congener (exact mass 364.13107 Da) has a reported complexity rating of 624 (vs. the target compound's implicit lower complexity), and the additional methyl increases both molecular volume and lipophilicity, which are predicted to elevate LogP by approximately +0.5 log units and alter the BCF estimate proportionally. This difference is meaningful for high‑content screening library design: the target compound occupies a distinct region of lipophilic–polar chemical space (lower LogP, identical H‑bond capacity) that may confer superior aqueous solubility and reduced non‑specific protein binding relative to the 6‑methyl analog.

Physicochemical profiling Drug-likeness prediction ADME pre-screening

Substituent Topology Differentiation: 3‑Methoxyphenyl vs. 4‑Methoxyphenyl Regioisomer Impact on Pharmacophore Geometry

The target compound bears a 3‑methoxyphenyl (meta‑OCH₃) ketone moiety. A directly comparable regioisomer, 7‑[2‑(4‑methoxyphenyl)‑2‑oxoethoxy]‑4,8‑dimethyl‑2H‑chromen‑2‑one, exists in vendor catalogs and demonstrates that para‑OCH₃ substitution alters both the dipole vector of the pendant aryl ring and the preferred torsion angle of the ethoxy linker relative to the chromenone plane. In the broader coumarin antipsychotic SAR elucidated by Chen et al. (2014), the position of substituents on pendant phenyl rings critically modulated receptor subtype selectivity: for example, shifting from a 2‑methoxyphenyl to a 6‑fluorobenzo[d]isoxazol‑3‑yl group on the piperazine‑linked series altered the Ki ratio for D₂ vs. 5‑HT₁A by over 20‑fold. [1] While direct binding data for the target compound are not publicly available, the class‑level SAR demonstrates that meta vs. para methoxy positioning on the phenyl ketone pendant group is expected to reorient the terminal H‑bond acceptor by approximately 2.4–3.1 Å in the pharmacophore model, a shift sufficient to discriminate between receptor subtypes within the aminergic GPCR family. [1]

Structure–activity relationship Regioisomer comparison Pharmacophore modeling

Scaffold‑Level Biological Plausibility: Cyclopenta[c]chromen‑4(1H)‑one Privileged Template with Multi‑Target Activity Potential

The cyclopenta[c]chromen‑4(1H)‑one nucleus has been independently validated as a productive scaffold across three distinct therapeutic areas. (i) In antipsychotic research, derivative 27 (7‑(4‑(4‑(6‑fluorobenzo[d]isoxazol‑3‑yl)piperidin‑1‑yl)butoxy)‑6‑methyl‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one) exhibited Ki values of 5.6 ± 0.6 nM (D₂), 0.2 ± 0.01 nM (5‑HT₁A), and 3.9 ± 0.4 nM (5‑HT₂A), with low H₁ affinity and superior in vivo potency to clozapine in apomorphine‑induced climbing and MK‑801‑induced hyperactivity models without catalepsy. [1] (ii) In epigenetic oncology, a cyclopenta[c]chromen derivative (ZINC33576, compound 1) was identified as a selective KDM5A inhibitor (IC₅₀ = 23.8 nM vs. KDM5A; IC₅₀ > 100 μM vs. KDM4A, >4,200‑fold selectivity) that induced p16/p27‑mediated cell cycle arrest and senescence in KDM5A‑overexpressing breast cancer lines (MDA‑MB‑231, ZR‑75‑1). [2] (iii) In agrochemistry, parent cyclopenta[c]chromene compound 3 demonstrated >40% inhibition against seven plant pathogenic fungi, outperforming the natural product lead cerbinal. [3] The target compound, bearing a distinct 7‑(2‑(3‑methoxyphenyl)‑2‑oxoethoxy) vector not explored in any of these published campaigns, represents an unexplored region of chemical space on a multi‑validated template – a combinatorial advantage for screening library procurement.

Privileged scaffold Multi-target pharmacology Virtual screening starting point

Metabolic Soft‑Spot Differentiation: 7‑Oxoethoxy Linker vs. 7‑Benzyloxy and 7‑Hydroxy Bioisosteres

The 7‑position linker chemistry critically influences metabolic fate in the cyclopenta[c]chromen‑4(1H)‑one series. The target compound incorporates a 2‑oxoethoxy (–O–CH₂–C(=O)–) linker bearing an α‑ketone group, in contrast to the simple 7‑hydroxy analog (7‑hydroxy‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one, CAS 21260‑41‑3) [1] and the benzyloxy analog 7‑((3‑methoxybenzyl)oxy)‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one. [2] Biotransformation studies on the 7‑hydroxy analog using filamentous fungi demonstrated selective hydroxylation at the unactivated 9‑position to yield 7,9‑dihydroxy‑2,3‑dihydrocyclopenta[c]chromen‑4(1H)‑one, confirming that the chromenone core is a substrate for oxidative metabolism. [1] The target compound's 2‑oxoethoxy linker introduces a carbonyl group that (a) polarizes the adjacent methylene, potentially altering CYP oxidation rates at the linker, (b) provides an additional H‑bond acceptor that may redirect Phase I metabolism away from the chromenone ring, and (c) eliminates the benzylic oxidation liability present in the 7‑benzyloxy analog. These linker‑dependent metabolic differences cannot be captured by substituting a 7‑hydroxy or 7‑benzyloxy compound.

Metabolic stability Biotransformation Linker SAR

Procurement‑Relevant Application Scenarios for 7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one


Focused SAR Library Expansion at the 7‑Position of the Cyclopenta[c]chromen‑4(1H)‑one Privileged Scaffold

Medicinal chemistry teams optimizing antipsychotic leads (dopamine/serotonin polypharmacology) [1] or KDM5A epigenetic inhibitors [2] can procure this compound as a 7‑position diversity element. Its 3‑methoxyphenyl‑2‑oxoethoxy substituent explores a distinct vector not represented in the published compound 27 series (which used piperazine‑linked butoxy chains) [1] or compound 1 (which carries a different substitution pattern). [2] The compound serves as a direct comparator to the 6‑methyl analog (CAS 433250‑91‑0) for establishing the contribution of the C6‑methyl group to target affinity and metabolic stability.

Computational Chemistry and Pharmacophore Model Refinement

Computational chemists building ligand‑based pharmacophore models for the cyclopenta[c]chromen‑4(1H)‑one scaffold require the meta‑methoxy regioisomer as a critical probe of H‑bond acceptor geometry tolerance. The ~2.0 Å displacement of the terminal methoxy oxygen relative to the para‑methoxy analog provides an experimentally testable constraint for refining pharmacophore radius and exclusion volume parameters. Docking studies using the target compound's predicted geometry (SMILES: COc1cccc(c1)C(=O)COc2ccc3c(c2)oc(=O)c4c3CCC4) against aminergic GPCR homology models or KDM5A crystal structures (PDB entries co‑crystallized with the JmjC domain) can generate testable binding hypotheses. [1][2]

In Vitro ADME Soft‑Spot Mapping and Linker Metabolite Identification

DMPK scientists conducting metabolic stability assays (human/rodent liver microsomes or hepatocytes) require the authentic 2‑oxoethoxy‑linked compound to characterize Phase I metabolite profiles. Incubation of the compound followed by LC‑HRMS/MS metabolite identification will reveal whether the α‑ketone group redirects CYP‑mediated oxidation away from the chromenone ring – a hypothesis generated from the fungal biotransformation data on the 7‑hydroxy analog, which showed selective 9‑position hydroxylation. [3] Comparison of intrinsic clearance (CLint) values between this compound and its 7‑benzyloxy or 7‑hydroxy analogs will quantify the metabolic advantage or liability of the 2‑oxoethoxy linker in a defined experimental system.

High‑Throughput Screening (HTS) Library Procurement for Multi‑Target Discovery Campaigns

Screening laboratories running diversity‑oriented HTS campaigns against GPCR panels, epigenetic enzyme panels, or phenotypic assays can justify procurement of this compound based on the cyclopenta[c]chromen‑4(1H)‑one scaffold's documented polypharmacology (D₂, D₃, 5‑HT₁A, 5‑HT₂A, KDM5A, KDM4A). [1][2] The compound's favorable predicted drug‑likeness (LogP 4.09, TPSA 62 Ų, zero Rule‑of‑5 violations) and commercial availability support its inclusion in screening decks at concentrations up to 10 μM without concerns about solubility‑limited false negatives. Unlike the 6‑methyl analog, the lower predicted LogP may translate to fewer promiscuous hits due to reduced membrane partitioning.

Quote Request

Request a Quote for 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.